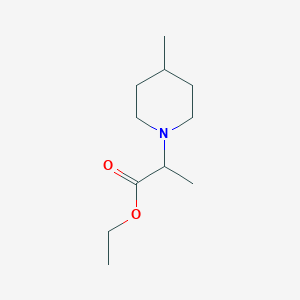

Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Description

Nomenclature and Structural Classification

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-(4-methylpiperidin-1-yl)propanoate . This name can be deconstructed as follows:

propanoate : Indicates a three-carbon ester.

ethyl : Refers to the ethyl group (-CH₂CH₃) attached to the ester's oxygen atom.

2-(...) : Signifies that the substituent is located at the second carbon (the alpha-carbon) of the propanoate chain.

4-methylpiperidin-1-yl : Describes the substituent attached at that position. It is a piperidine (B6355638) ring with a methyl group (-CH₃) at the 4-position of the ring, and the ring is connected to the propanoate chain via its nitrogen atom (position 1).

This compound possesses two stereocenters, leading to the possibility of multiple stereoisomers:

C2 of the propanoate group : The carbon atom to which the piperidine ring is attached is chiral.

C4 of the piperidine ring : The carbon atom bearing the methyl group is also a chiral center.

Due to these two stereocenters, the compound can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These pairs consist of two pairs of enantiomers and corresponding diastereomers. The specific spatial orientation of these groups can significantly influence the molecule's chemical properties. The piperidine ring itself typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. wikipedia.org

The piperidine ring is a fundamental heterocyclic amine structure found in a vast array of organic molecules. wikipedia.org It is the saturated counterpart to pyridine (B92270) and forms the core of many alkaloids, such as piperine (B192125) (from which it derives its name) and coniine. wikipedia.org In synthetic organic chemistry, the piperidine framework is a highly important building block. ajchem-a.comnih.gov Its derivatives are synthesized for a wide range of applications, and the nitrogen atom provides a convenient handle for further functionalization, such as the N-alkylation seen in the title compound. nih.gov

Historical Context and Chemical Significance (Non-Biological)

While specific initial synthetic reports for this compound are not prominently documented in broad literature, its synthesis falls under well-established organic chemistry reactions. The most direct and common method for its preparation is the N-alkylation of 4-methylpiperidine (B120128).

This reaction involves the nucleophilic substitution of a haloester by the secondary amine of the 4-methylpiperidine ring. A typical reactant would be an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678). The nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the carbon atom bearing the halogen, displacing it to form a new carbon-nitrogen bond. This type of synthesis is a standard procedure for creating N-substituted piperidines. researchgate.netmdpi.com An analogous reaction has been described for the N-alkylation of 4-(4-chlorophenyl)piperazine using ethyl 2-bromo-2-methylpropanoate, which follows the same chemical principle. mdpi.com

The synthesis of piperidine derivatives has been a significant area of research in organic chemistry for decades. mdma.chdtic.mil Initial methods often relied on the reduction of pyridine precursors. wikipedia.orgdtic.mil Industrially, the hydrogenation of pyridine over metal catalysts remains a primary route to the parent piperidine compound. wikipedia.org

Over time, synthetic methodologies have evolved to allow for the creation of highly substituted and stereochemically complex piperidine rings. Modern strategies include:

Intramolecular Cyclization : Methods such as reductive amination of keto-amines or aza-Michael additions provide powerful ways to construct the piperidine ring from acyclic precursors. nih.gov

[5+1] Annulations : These reactions combine a five-atom chain with a one-atom component (often an amine) to form the six-membered ring. nih.gov

Catalytic Hydrogenation : Advances in catalysis have enabled the stereoselective hydrogenation of substituted pyridines, offering control over the final product's stereochemistry. nih.gov

Multi-component Reactions : These reactions allow for the assembly of complex piperidine structures in a single step from three or more starting materials, increasing synthetic efficiency. ajchem-a.com

These evolving methods provide chemists with a versatile toolkit for accessing a wide diversity of piperidine-containing molecules. ajchem-a.com

Role as a Synthetic Intermediate in Complex Molecule Synthesis (General Chemical Utility)

The tertiary amine can act as a nucleophile or a base in various chemical reactions. The piperidine scaffold itself is a common structural motif in many biologically active compounds and natural products. The ethyl propanoate portion of the molecule offers a site for a range of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. The alpha-carbon to the carbonyl group also has the potential for enolate formation and subsequent alkylation reactions, allowing for the introduction of new carbon-carbon bonds.

Despite these structural features that suggest its potential as a useful synthetic intermediate, a comprehensive review of publicly available scientific literature and patent databases does not reveal extensive, well-documented examples of the application of this compound in the synthesis of specific complex molecules or pharmaceutical agents. While its constituent parts, the piperidine ring and the propanoate ester, are common in medicinal chemistry, the specific utility of this particular combination as a starting material or key intermediate appears to be a niche area of research or is not widely reported. Therefore, while its general chemical utility as a building block can be inferred from its structure, its specific applications in complex syntheses are not broadly established in the accessible literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylpiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCRJRFJKBAQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCC(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Ethyl 2-(4-methylpiperidin-1-yl)propanoate)

Direct synthesis methods aim to construct the target molecule without the need for chiral control, yielding a racemic mixture if a stereocenter is formed. The principal strategies include esterification, N-alkylation, and introduction of the propanoate chain.

One potential direct synthesis route is the Fischer-Speier esterification of 2-(4-methylpiperidin-1-yl)propanoic acid with ethanol (B145695) in the presence of an acid catalyst. athabascau.ca This reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The general reaction is as follows:

2-(4-methylpiperidin-1-yl)propanoic acid + Ethanol ⇌ this compound + Water

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). youtube.com The reaction mechanism involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the ethanol, and subsequent elimination of water. youtube.com

Table 1: Representative Conditions for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-(4-methylpiperidin-1-yl)propanoic acid | Ethanol (excess) | Conc. H₂SO₄ | None | Reflux | 60-70 |

Note: The data in this table is illustrative and based on general Fischer esterification procedures.

A more common and direct approach for the synthesis of this compound is the N-alkylation of 4-methylpiperidine (B120128) with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate. mdpi.com This nucleophilic substitution reaction involves the attack of the secondary amine of 4-methylpiperidine on the electrophilic carbon of the ethyl 2-halopropanoate.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. researchgate.net Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. researchgate.net

Table 2: Reaction Conditions for N-Alkylation of 4-Methylpiperidine

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-bromopropanoate | K₂CO₃ | DMF | Room Temp. | 85-95 |

| Ethyl 2-chloropropanoate | Et₃N | Acetonitrile | Reflux | 70-80 |

Note: The data in this table is representative of typical N-alkylation reactions of secondary amines with α-halo esters.

An alternative strategy involves the introduction of the propanoate chain onto the 4-methylpiperidine scaffold. One such method is the aza-Michael addition of 4-methylpiperidine to ethyl acrylate (B77674). researchgate.net This conjugate addition reaction is typically base-catalyzed and leads to the formation of an ethyl 3-(4-methylpiperidin-1-yl)propanoate intermediate, which would then require further modification to introduce the methyl group at the 2-position of the propanoate chain.

A more direct approach for the 2-substituted propanoate is not as straightforward via this method. However, for the related 3-substituted product, the reaction proceeds as follows:

4-Methylpiperidine + Ethyl acrylate → Ethyl 3-(4-methylpiperidin-1-yl)propanoate

Microwave-assisted aza-Michael additions have been shown to significantly reduce reaction times and improve yields. nih.gov

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound, which possesses a chiral center at the 2-position of the propanoate moiety, requires stereoselective methods. These approaches can be broadly categorized into chiral auxiliary-based methods and asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a propanoate precursor. For instance, a chiral oxazolidinone, such as Evans' auxiliary, can be acylated with propionyl chloride. wikipedia.org The resulting chiral imide can then be subjected to a diastereoselective alkylation at the α-carbon. However, for the synthesis of the target compound, a more relevant approach would involve the diastereoselective alkylation of a chiral piperidine (B6355638) derivative.

A plausible, though less direct, route could involve the use of a chiral auxiliary to control the stereochemistry during the formation of the C-N bond. For example, a chiral amine could be used to form an enamine with a suitable keto-ester, followed by diastereoselective reduction and subsequent chemical transformations.

Asymmetric catalysis utilizes a chiral catalyst to control the stereoselectivity of a reaction, allowing for the direct formation of an enantiomerically enriched product from a prochiral substrate. nih.gov

In the context of synthesizing this compound, an asymmetric catalytic approach could be envisioned for the formation of the C-C bond in the propanoate moiety. While direct asymmetric C-H activation of the piperidine ring at the nitrogen followed by alkylation is a developing field, other strategies are more established.

A potential, albeit multi-step, strategy could involve the catalytic asymmetric synthesis of a chiral precursor. For example, the asymmetric hydrogenation of a suitable unsaturated precursor catalyzed by a chiral rhodium or ruthenium complex could establish the stereocenter. acs.org More advanced methods involve the catalytic asymmetric reductive alkynylation of amides, which can be precursors to chiral piperidine alkaloids. nih.gov

Another approach could be the catalytic enantioselective functionalization of the piperidine ring itself. For example, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes into N-protected piperidines have been shown to proceed with high stereoselectivity, offering a pathway to 2-substituted piperidine derivatives. nih.gov

Table 3: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. wikipedia.org | High diastereoselectivity, reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

Advanced Synthetic Transformations and Derivatization

Further chemical modifications of this compound can be performed on different parts of the molecule, allowing for the synthesis of a diverse range of derivatives. These transformations can target the ester moiety, the piperidine ring, or the propanoate backbone.

The ethyl ester group of the target compound is amenable to a variety of standard chemical transformations, providing access to other important functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methylpiperidin-1-yl)propanoic acid, under either acidic or basic conditions. chemscene.com Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemscene.com Alkaline hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which can then be neutralized to afford the free carboxylic acid. chemscene.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-methylpiperidin-1-yl)propan-1-ol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, which typically results in the formation of two alcohol products upon workup. google.com

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of the desired alcohol.

A summary of these potential transformations is presented in the interactive table below.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat (reflux) | 2-(4-methylpiperidin-1-yl)propanoic acid |

| Hydrolysis (Basic) | Dilute aqueous base (e.g., NaOH, KOH), heat (reflux) | Sodium 2-(4-methylpiperidin-1-yl)propanoate |

| Reduction | 1. LiAlH₄ in an etheral solvent (e.g., THF, Et₂O) 2. H₂O | 2-(4-methylpiperidin-1-yl)propan-1-ol |

| Transesterification | ROH, acid or base catalyst, heat | 2-(4-methylpiperidin-1-yl)propanoate (R-ester) |

The 4-methylpiperidine ring can undergo several chemical modifications, provided the reaction conditions are compatible with the rest of the molecule. These modifications can include oxidation, ring-opening, and ring-expansion reactions.

Oxidation: Oxidation of the piperidine ring can lead to the formation of various products. For instance, dehydrogenation of 2-(4-methyl-1-piperidinyl)ethanol with reagents like Hg(II)-EDTA has been shown to produce a diastereomeric mixture of lactams. chemrxiv.org This suggests that the piperidine ring in this compound could potentially be oxidized to the corresponding lactam at either the 2- or 6-position.

Ring-Opening and Ring-Expansion: While specific examples for the 4-methylpiperidine moiety in the target compound are not detailed in the available literature, general methodologies for piperidine ring modifications exist. For example, ring-opening of activated aziridines can be used in a formal [3+3] cycloaddition to synthesize functionalized piperidines. acs.org Ring expansion of piperidine derivatives to perhydroazepines has also been explored in the context of medicinal chemistry. nih.gov Such transformations on this compound would lead to novel heterocyclic scaffolds.

The α-carbon of the propanoate backbone, being adjacent to the ester carbonyl group, is susceptible to deprotonation and subsequent reactions with electrophiles.

Alkylation: The α-hydrogen can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the α-position. organic-chemistry.orgnih.gov This would result in a quaternary carbon center, further increasing the structural complexity of the molecule. The success of this reaction would depend on the steric hindrance around the α-carbon and the potential for competing reactions.

Process Optimization and Scale-Up Considerations

The efficient and safe production of this compound on a larger scale requires careful optimization of the reaction conditions. The primary synthetic step to consider for optimization is the N-alkylation of 4-methylpiperidine with ethyl 2-bromopropanoate.

The N-alkylation of secondary amines like 4-methylpiperidine is influenced by several factors, including the choice of base, solvent, and temperature.

Base: A base is typically required to neutralize the hydrobromic acid formed during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and organic amines (e.g., triethylamine, N,N-diisopropylethylamine). The choice of base can affect the reaction rate and the formation of byproducts, such as the quaternary ammonium (B1175870) salt. The use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can be advantageous in minimizing the formation of the undesired quaternary salt. researchgate.net

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of more byproducts. Optimization studies would be necessary to determine the ideal temperature for maximizing the yield and purity of the desired product.

The following table summarizes key parameters for the optimization of the N-alkylation reaction.

| Parameter | Options | Considerations |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Strength, solubility, prevention of quaternary salt formation |

| Solvent | Acetonitrile, DMF, DMSO, THF | Polarity, solubility of reactants, boiling point, ease of removal |

| Temperature | Room Temperature to Reflux | Reaction rate vs. byproduct formation |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | May enhance reaction rate, particularly in biphasic systems |

For a successful scale-up, a thorough investigation of these parameters would be conducted to identify a robust and reproducible process that provides high yield and purity of this compound while ensuring operational safety and cost-effectiveness.

Green Chemistry Principles in Synthesis (Non-Ecotoxicity Focus)

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. The focus here is on aspects other than ecotoxicity.

Atom Economy: The N-alkylation reaction, if optimized, can exhibit a good atom economy. The primary byproduct is a salt (e.g., potassium bromide), which is generally of low environmental concern. To maximize atom economy, it is essential to use stoichiometric amounts of reactants or a slight excess of the less expensive reagent.

Use of Safer Solvents: Traditional polar aprotic solvents like DMF and DMSO, while effective, have associated health and environmental concerns. Green chemistry encourages the exploration of safer alternatives. For the N-alkylation of 4-methylpiperidine, the feasibility of using greener solvents should be investigated. Ethyl lactate (B86563), a bio-based and biodegradable solvent, has emerged as a promising green alternative for various organic transformations and could be a suitable medium for this reaction. researchgate.net Another approach is to explore solvent-free conditions, where the reaction is carried out by heating the neat reactants, potentially with a solid-supported catalyst.

Catalysis: The use of a catalyst, instead of a stoichiometric base, can also be a green approach. For instance, a phase-transfer catalyst could be employed to facilitate the reaction in a biphasic system, which can simplify product isolation and minimize solvent usage.

Below is a table summarizing the application of green chemistry principles to the proposed synthesis:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize waste generation. |

| Atom Economy | The N-alkylation reaction has a potentially high atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule's properties are the focus, not its synthesis. |

| Safer Solvents and Auxiliaries | Investigating the use of solvents like ethyl lactate or water, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction time and energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Exploring the synthesis of reactants from renewable sources. |

| Reduce Derivatives | The proposed one-step synthesis avoids unnecessary protection/deprotection steps. |

| Catalysis | Using catalytic amounts of a base or a phase-transfer catalyst. |

| Design for Degradation | This principle applies to the final product rather than its synthesis. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction progress using techniques like TLC or HPLC to prevent over-reaction and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Purity and Yield Enhancement Strategies

Achieving high purity and yield is a primary goal in any synthetic process. For the synthesis of this compound, several strategies can be employed to enhance these parameters.

Optimization of Reaction Conditions: A systematic study of reaction parameters is crucial. This includes the choice of base, solvent, temperature, and reaction time. A design of experiments (DoE) approach can be utilized to efficiently screen for the optimal combination of these variables. For instance, comparing weaker bases like potassium carbonate with stronger ones like cesium carbonate can impact the reaction rate and the formation of byproducts. mdpi.com

Purification Techniques: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the salt byproduct, and any side products. A typical work-up procedure would involve:

Extraction: The reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate. mdpi.com

Washing: The organic layer is then washed with water and brine to remove any remaining inorganic impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. mdpi.com

For higher purity, column chromatography is a standard and effective method. mdpi.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) is critical for achieving good separation. The fractions are typically monitored by thin-layer chromatography (TLC).

Control of Side Reactions: A potential side reaction in the N-alkylation is the elimination of HBr from ethyl 2-bromopropanoate to form ethyl acrylate, especially in the presence of a strong, non-nucleophilic base. This can be minimized by carefully selecting the base and maintaining a moderate reaction temperature. Another possibility is the over-alkylation of the product, although this is less likely with a secondary amine like 4-methylpiperidine.

The following table outlines strategies for enhancing purity and yield:

| Strategy | Description |

| Reaction Optimization | Systematically varying parameters such as solvent, base, temperature, and stoichiometry to find the conditions that maximize product formation and minimize byproducts. |

| Reagent Purity | Using high-purity starting materials (4-methylpiperidine and ethyl 2-bromopropanoate) to prevent the introduction of impurities. |

| Effective Work-up | Employing appropriate extraction and washing procedures to remove the majority of impurities before final purification. |

| Column Chromatography | Utilizing column chromatography with an optimized solvent system for the final purification of the product to a high degree of purity. mdpi.com |

| Recrystallization | If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective method for purification. |

| In-process Controls | Monitoring the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products. |

By implementing these strategies, it is possible to obtain this compound in high yield and purity, suitable for its intended applications.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For Ethyl 2-(4-methylpiperidin-1-yl)propanoate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer a comprehensive characterization. As direct experimental data is not publicly available, the following sections are based on predicted values and analysis derived from established principles and data from analogous structures.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (multiplicity) arise from spin-spin interactions with neighboring protons.

The ethyl ester group is expected to show a characteristic quartet for the methylene (B1212753) protons (H-a) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (H-b). The propanoate backbone features a methine proton (H-c) and a methyl group (H-d). The methine proton, being adjacent to the nitrogen and the carbonyl group, would appear as a quartet. The piperidine (B6355638) ring protons (H-e, H-f, H-g) and its methyl substituent (H-h, H-i) would exhibit more complex signals in the aliphatic region of the spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a (-O-CH₂ -CH₃) | ~ 4.1 | Quartet (q) | ~ 7.1 |

| H-b (-O-CH₂-CH₃ ) | ~ 1.2 | Triplet (t) | ~ 7.1 |

| H-c (-CH (CH₃)-C=O) | ~ 3.2 | Quartet (q) | ~ 6.8 |

| H-d (-CH(CH₃ )-C=O) | ~ 1.3 | Doublet (d) | ~ 6.8 |

| H-e (Piperidine C2/C6 - eq) | ~ 2.8 - 3.0 | Multiplet (m) | - |

| H-f (Piperidine C2/C6 - ax) | ~ 2.0 - 2.2 | Multiplet (m) | - |

| H-g (Piperidine C3/C5) | ~ 1.5 - 1.7 | Multiplet (m) | - |

| H-h (Piperidine C4-H ) | ~ 1.3 - 1.5 | Multiplet (m) | - |

| H-i (Piperidine C4-CH₃ ) | ~ 0.9 | Doublet (d) | ~ 6.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon (C=O) of the ester is expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbons of the ethyl group and the piperidine ring will appear in the aliphatic region. The chemical shifts within the piperidine ring are influenced by the nitrogen atom and the methyl substituent.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 174 |

| -C H(CH₃)-C=O | ~ 65 |

| -O-C H₂-CH₃ | ~ 60 |

| Piperidine C 2/C 6 | ~ 54 |

| Piperidine C 3/C 5 | ~ 34 |

| Piperidine C 4 | ~ 31 |

| Piperidine C4-C H₃ | ~ 22 |

| -CH(C H₃)-C=O | ~ 15 |

| -O-CH₂-C H₃ | ~ 14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. libretexts.orgchemguide.co.uklibretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

H-a with H-b in the ethyl group.

H-c with H-d in the propanoate group.

Within the piperidine ring, H-e and H-f would show correlations with H-g, and H-g would correlate with H-h.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlations), confirming the assignments made in the 1D spectra. For instance, the signal for H-a would correlate with the carbon signal for -O-C H₂-CH₃.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is vital for connecting the different fragments of the molecule. Expected key correlations include:

H-a and H-b (ethyl protons) to the carbonyl carbon (C=O).

H-c (methine proton) to the carbonyl carbon (C=O) and to the piperidine C2/C6 carbons.

H-i (piperidine methyl protons) to the piperidine C3/C5 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, NOESY could show correlations between axial and equatorial protons on the piperidine ring, helping to confirm its chair conformation.

The 4-methylpiperidine (B120128) ring is expected to exist predominantly in a stable chair conformation. To minimize steric strain (1,3-diaxial interactions), the methyl group at the C4 position will strongly prefer an equatorial orientation. researchgate.netnih.gov

The conformation of the N-substituent (the ethyl propanoate group) is more complex. The nitrogen atom undergoes rapid inversion, and there is rotation around the N-C bond. The preferred orientation will be a balance between minimizing steric hindrance with the axial protons at C2 and C6 of the piperidine ring and electronic effects. NMR techniques, particularly the analysis of coupling constants and NOESY data, can provide evidence for the time-averaged preferred conformation of this substituent. nih.govacs.orgrsc.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This allows for the unambiguous determination of the elemental formula. researchgate.net For this compound, the molecular formula is C₁₁H₂₁NO₂. chemscene.com

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Calculated Exact Mass

| Formula | Theoretical Exact Mass [M+H]⁺ |

| C₁₁H₂₂NO₂⁺ | 200.16451 |

An experimental HRMS measurement yielding a mass value that matches this theoretical value to within a few parts per million (ppm) would serve as definitive confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

The mass spectrum of this compound is characterized by distinct fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The fragmentation is largely dictated by the presence of the tertiary amine of the piperidine ring and the ethyl ester group.

Under EI, the molecular ion peak is expected. A primary fragmentation pathway involves alpha-cleavage, a characteristic fragmentation of amines, at the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the loss of an ethylpropanoate radical, leading to the formation of a stable 4-methylpiperidine cation. Another significant fragmentation pathway is the cleavage of the bond between the nitrogen and the carbon of the propanoate group.

In ESI mass spectrometry, which is a softer ionization technique, the protonated molecule [M+H]⁺ is predominantly observed. unl.pt A common fragmentation pathway for compounds with similar structures involves the cleavage of the N-CO bond. This would result in the loss of a neutral amine or lactam and the formation of an aryl acylium cation. unl.pt For this compound, this would lead to the formation of a protonated 4-methylpiperidine and a neutral ethyl 2-propenoate molecule.

A plausible fragmentation pattern for this compound is detailed in the interactive table below, based on the principles of mass spectrometry of amines and esters. libretexts.orgmiamioh.edu

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199 | [C₁₁H₂₁NO₂]⁺ | Molecular Ion |

| 170 | [C₁₀H₁₈N]⁺ | Loss of ethyl radical from the ester |

| 126 | [C₈H₁₆N]⁺ | Loss of the propanoate group |

| 98 | [C₆H₁₂N]⁺ | Formation of the 4-methylpiperidine cation |

| 57 | [C₃H₅O]⁺ | Fragment from the ethyl propanoate moiety |

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Ester and Amine Functionalities

The infrared (IR) and Raman spectra of this compound are dominated by the vibrational modes of its constituent functional groups: the ethyl ester and the tertiary amine within the 4-methylpiperidine ring.

The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester will likely produce two bands, one for the C-O-C asymmetric stretch and another for the O-C-C symmetric stretch, usually found between 1250 cm⁻¹ and 1000 cm⁻¹. docbrown.info

The tertiary amine of the piperidine ring does not have an N-H bond, so the characteristic N-H stretching and bending vibrations are absent. However, the C-N stretching vibrations are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. The CH₂ and CH₃ stretching and bending vibrations from the ethyl and methyl groups, as well as the piperidine ring, will be present in the regions of 2975-2845 cm⁻¹ (stretching) and 1470-1370 cm⁻¹ (bending). docbrown.info

The table below summarizes the expected characteristic vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | 1750-1735 |

| Ester | C-O-C stretch (asymmetric) | 1250-1150 |

| Ester | O-C-C stretch (symmetric) | 1100-1000 |

| Tertiary Amine | C-N stretch | 1250-1020 |

| Alkyl | C-H stretch | 2975-2845 |

| Alkyl | C-H bend | 1470-1370 |

Conformational Effects on Vibrational Spectra

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. nih.gov The orientation of the 4-methyl group (axial vs. equatorial) and the ethyl propanoate group at the nitrogen will influence the vibrational spectra. The N-methyl group in N-methylpiperidine preferentially occupies the equatorial position. rsc.org

Different conformers can lead to shifts in the vibrational frequencies of the C-H and C-N bonds of the piperidine ring. For instance, the C-H stretching vibrations of axial and equatorial protons have slightly different frequencies. These subtle differences can sometimes be observed in high-resolution IR or Raman spectra, providing information about the dominant conformation in the sample. Solvent polarity can also play a role in stabilizing certain conformers, which in turn can affect the vibrational spectra. researchgate.net

X-ray Crystallography

Solid-State Molecular Structure and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, predictions about its solid-state structure can be made based on related compounds. The piperidine ring is expected to adopt a chair conformation. nih.gov The substituents, the 4-methyl group and the 1-ethylpropanoate group, will likely adopt equatorial positions to minimize steric hindrance.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

In the solid state, the primary intermolecular interactions for this compound are expected to be weak hydrogen bonds and van der Waals forces. The absence of strong hydrogen bond donors (like O-H or N-H) means that the crystal packing will be dominated by weaker interactions. mdpi.com

Absolute Configuration Determination (if Chiral)

The molecular structure of this compound possesses a stereocenter at the C2 position of the propanoate moiety, rendering the compound chiral. The presence of this chiral center means the compound can exist as two non-superimposable mirror images, known as enantiomers, designated as (R)- and (S)-isomers. The determination of the absolute configuration of a specific enantiomer is a critical aspect of its chemical characterization, particularly in fields such as pharmacology and materials science where stereochemistry can dictate biological activity and physical properties. As no definitive study reporting the absolute configuration of this compound has been published, this section outlines the principal methodologies that would be employed for such a determination.

The primary methods for unambiguously assigning the absolute configuration of a chiral molecule like this compound fall into three main categories: single-crystal X-ray crystallography, NMR-based techniques using chiral derivatizing agents, and chiroptical spectroscopy methods combined with quantum chemical calculations.

Single-Crystal X-ray Crystallography

This is considered the gold standard for determining absolute configuration. The technique requires the formation of a high-quality single crystal of one of the enantiomers. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated. For chiral molecules, the use of anomalous dispersion, often requiring the presence of an atom heavier than oxygen, allows for the direct determination of the absolute stereochemistry. If the native compound does not crystallize well or lacks a sufficiently heavy atom, it can be derivatized with a molecule of known absolute configuration or one containing a heavy atom to facilitate the analysis.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining absolute configuration when a crystalline sample is not available. The most common approach is the Mosher's method or its variations. This involves reacting the chiral compound, in this case, the amine functionality of the piperidine ring is not suitable for this method, but if a hydroxyl or primary/secondary amine group were present on a stereocenter, it would be a viable option. In the context of this compound, this method is not directly applicable to the existing structure.

However, related NMR techniques using chiral solvating agents or the formation of diastereomeric salts with a chiral acid could be explored. The principle relies on converting the enantiomers into diastereomers, which have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the resulting diastereomers, and by applying established models, the absolute configuration can be deduced.

Chiroptical Spectroscopy and Computational Analysis

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These experimental spectra are then compared with theoretically predicted spectra for each enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, which corresponds to electronic transitions. The process for determining the absolute configuration using ECD involves:

Performing a conformational search for the (R)- and (S)-enantiomers of this compound using computational chemistry software.

Calculating the theoretical ECD spectrum for the lowest energy conformers of each enantiomer using time-dependent density functional theory (TDDFT).

Comparing the experimentally measured ECD spectrum of the sample with the calculated spectra. A match between the experimental and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD and measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD is particularly powerful as it provides a rich fingerprint of the molecule's stereochemistry. The methodology is similar to that of ECD, involving the comparison of an experimental VCD spectrum with the DFT-calculated spectra for the (R)- and (S)-enantiomers. VCD can be more reliable than ECD for molecules with flexible conformations or those lacking strong UV-Vis chromophores.

The following table summarizes the key aspects of these methodologies as they would apply to the determination of the absolute configuration of this compound.

| Methodology | Principle | Requirements | Expected Outcome for this compound |

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal of an enantiomerically pure sample. | A single, high-quality crystal of one enantiomer or a suitable crystalline derivative. | A three-dimensional molecular structure with the unambiguous assignment of the C2 stereocenter as either (R) or (S). |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. | Enantiomerically pure sample and a suitable chiral derivatizing or solvating agent. | A set of ¹H or ¹⁹F NMR spectra for the diastereomeric derivatives, where the differential chemical shifts (Δδ) can be used to infer the absolute configuration based on established models. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic chromophores. | Enantiomerically pure sample in a suitable solvent. | An experimental ECD spectrum (a plot of Δε vs. wavelength) that would be matched with the computationally predicted spectrum for either the (R) or (S) configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational modes. | Enantiomerically pure sample, typically in a non-polar solvent like CCl₄ or CDCl₃. | An experimental VCD spectrum with characteristic positive and negative bands that would provide a unique fingerprint for comparison with the DFT-calculated spectra of the (R) and (S) enantiomers, leading to a confident assignment. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. In a typical DFT study of Ethyl 2-(4-methylpiperidin-1-yl)propanoate, the first step would be to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure.

The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, a hypothetical optimized geometry would provide insights into the puckering of the piperidine (B6355638) ring and the orientation of the ethyl propanoate substituent.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperidine) | ~1.47 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angle | C-N-C (piperidine) | ~112° |

| O=C-O (ester) | ~123° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For a molecule like this compound, the HOMO is expected to be localized on the nitrogen atom of the piperidine ring, while the LUMO may be distributed over the ester group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These are example energy values. Actual energies would be determined from a quantum chemical calculation.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Regions of positive potential (colored blue) are electron-poor and represent potential electrophilic sites or hydrogen bond donors.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the ester group, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. The nitrogen atom would also exhibit some negative potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can reveal information about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

This compound is a flexible molecule with several rotatable bonds. MD simulations in a solvent, such as water, would allow for the exploration of its conformational landscape. This would involve identifying the most stable conformations of the molecule and the energy barriers between them. The piperidine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the substituents can also vary.

The ethyl propanoate and methyl substituents on the piperidine ring have rotational freedom. MD simulations can be used to quantify the flexibility of these groups and to calculate the energy barriers associated with their rotation. This information is important for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for example.

Spectroscopic Parameter Prediction

The prediction of spectroscopic parameters through computational means is a cornerstone of structural elucidation, allowing for the theoretical validation of experimental data.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

No dedicated studies reporting the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound are available. Standard computational protocols, often employing DFT methods like B3LYP with basis sets such as 6-31G(d,p), are capable of calculating proton (¹H) and carbon (¹³C) NMR spectra. These calculations would involve geometry optimization of the molecule's conformers followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to predict chemical shifts. However, no such data has been published for this specific compound.

Simulated Vibrational Spectra for Comparison with Experimental Data

Similarly, there is no available research detailing the simulated vibrational spectra (e.g., Infrared or Raman) for this compound. Such simulations would typically be performed using DFT to calculate the harmonic vibrational frequencies corresponding to the molecule's normal modes. A comparison of these theoretical spectra with experimental data is crucial for assigning specific vibrational bands to molecular motions, but this analysis has not been conducted or published for this molecule.

Reaction Mechanism Computations

Computational studies are invaluable for understanding the intricate details of chemical reactions, including the identification of transition states and the mapping of reaction energy landscapes.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves steps such as the N-alkylation of 4-methylpiperidine (B120128) with an ethyl 2-halopropanoate. A computational analysis of this process would involve locating the transition state structure for the nucleophilic substitution reaction. This would provide critical information about the reaction's activation energy and the geometry of the key intermediate state. To date, no such transition state analyses for the synthesis of this compound have been reported in the literature.

Energetic Profiles of Reaction Pathways

Mapping the energetic profile of a reaction pathway involves calculating the relative energies of reactants, intermediates, transition states, and products. This provides a comprehensive understanding of the reaction's thermodynamic and kinetic feasibility. For the synthesis of this compound, constructing such a profile would illuminate the favorability of the chosen synthetic route. As with other computational aspects, specific research detailing the energetic profiles for this compound's formation is currently unavailable.

Chemical Reactivity and Derivatization Pathways

Reactions of the Ester Moiety

The ester group is susceptible to various nucleophilic acyl substitution reactions, providing pathways to a range of derivatives such as carboxylic acids, alternative esters, alcohols, and amides.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. The reaction is reversible, and the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Reactants: Ethyl 2-(4-methylpiperidin-1-yl)propanoate, Water (in excess), Acid catalyst (e.g., H₂SO₄, HCl)

Products: 2-(4-methylpiperidin-1-yl)propanoic acid, Ethanol (B145695)

General Conditions: Heating under reflux.

The equilibrium nature of this reaction means that a large excess of water is required to drive the reaction towards the products.

Basic-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis. youtube.com The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields an alcohol and the salt of the carboxylic acid. youtube.com

Reactants: this compound, Strong base (e.g., NaOH, KOH)

Products: Sodium 2-(4-methylpiperidin-1-yl)propanoate, Ethanol

General Conditions: Typically heated in an aqueous or alcoholic solution.

The irreversibility of saponification is due to the final deprotonation of the carboxylic acid by the base, which forms a carboxylate salt that is no longer susceptible to nucleophilic attack. chemistrysteps.com

| Reaction Type | Catalyst | Key Features | Products |

|---|---|---|---|

| Acidic Hydrolysis | H⁺ (e.g., H₂SO₄, HCl) | Reversible, requires excess water | Carboxylic acid and Alcohol |

| Basic Hydrolysis (Saponification) | OH⁻ (e.g., NaOH, KOH) | Irreversible, forms carboxylate salt | Carboxylate salt and Alcohol |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org

Reactants: this compound, an alcohol (R'-OH), and a catalyst.

Products: A new ester (2-(4-methylpiperidin-1-yl)propanoate with R' group) and ethanol.

Catalysts: Common catalysts include sodium methoxide, sulfuric acid, and various metal salts. csic.esnih.gov

The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess, or the ethanol by-product is removed as it is formed. wikipedia.org

| Alcohol (R'-OH) | Catalyst | Potential Product |

|---|---|---|

| Methanol (B129727) | Acid or Base | Mthis compound |

| Propanol | Acid or Base | Propyl 2-(4-methylpiperidin-1-yl)propanoate |

| Benzyl alcohol | Acid or Base | Benzyl 2-(4-methylpiperidin-1-yl)propanoate |

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

Reactants: this compound, Lithium aluminum hydride (LiAlH₄).

Product: 2-(4-methylpiperidin-1-yl)propan-1-ol.

General Conditions: The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with water and/or acid. slideshare.net

The reduction of the ester first forms an aldehyde intermediate, which is then further reduced to the primary alcohol. masterorganicchemistry.com

The ester can be converted to an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating or the use of a catalyst.

Reactants: this compound, a primary or secondary amine (R'R''NH).

Product: N,N-disubstituted-2-(4-methylpiperidin-1-yl)propanamide.

General Conditions: The reaction may require elevated temperatures and can sometimes be facilitated by the in situ formation of a more reactive acylating agent. nih.gov

Other nucleophilic acyl substitutions are also possible. For example, reaction with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols after a double addition to the carbonyl group.

| Nucleophile | Product Type | Illustrative Product |

|---|---|---|

| Ammonia (NH₃) | Primary Amide | 2-(4-methylpiperidin-1-yl)propanamide |

| Benzylamine | Secondary Amide | N-benzyl-2-(4-methylpiperidin-1-yl)propanamide |

| Dimethylamine | Tertiary Amide | N,N-dimethyl-2-(4-methylpiperidin-1-yl)propanamide |

Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, making it nucleophilic and basic. This allows for reactions at the nitrogen center, most notably N-quaternization.

The lone pair of electrons on the piperidine nitrogen can attack an electrophilic carbon, such as that in an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

Reactants: this compound, an alkylating agent (e.g., methyl iodide, ethyl bromide).

Product: A quaternary ammonium salt, for example, 1-ethyl-1-(2-ethoxy-2-oxopropyl)-4-methylpiperidin-1-ium iodide (when using ethyl iodide).

General Conditions: These reactions are typically carried out in a polar aprotic solvent.

The resulting quaternary ammonium salts have different physical and chemical properties compared to the parent tertiary amine, including increased water solubility and, in some cases, biological activity.

Formation of N-Oxides

The tertiary amine functionality within the 4-methylpiperidine (B120128) ring of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common reaction for heterocyclic amines and introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.de The N-oxide functional group can significantly alter the physicochemical properties of the parent molecule, such as solubility and affinity for biological receptors. researchgate.net

The synthesis of N-oxides from tertiary amines is typically achieved using oxidizing agents. mdpi.com Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide with acids like sulfuric acid. researchgate.netmdpi.com The reaction involves the nucleophilic attack of the nitrogen's lone pair electrons on the electrophilic oxygen of the oxidizing agent. thieme-connect.de The resulting N-oxide of this compound would be a new compound with distinct chemical properties.

Table 1: N-Oxidation Reaction

| Reactant | Reagent | Product |

|---|

Ring Opening Reactions

The 4-methylpiperidine ring in this compound is a saturated heterocyclic system. Unlike highly strained rings such as epoxides or aziridines, which readily undergo ring-opening reactions due to significant ring strain, the piperidine ring is thermodynamically stable. researchgate.netencyclopedia.pub Saturated six-membered rings like piperidine lack the inherent strain that would favor cleavage of the carbon-nitrogen bonds under normal conditions.

Therefore, ring-opening reactions are not a typical pathway for the derivatization of this compound under standard laboratory conditions. Such reactions would require harsh conditions or specific reagents designed to cleave C-N bonds in non-strained systems, which are not generally applicable.

Reactions of the Alkyl Chain

Alpha-Proton Reactivity

The alkyl chain of the propanoate moiety possesses a chemically reactive site. The proton attached to the carbon atom alpha to the ester carbonyl group (C-2) is acidic due to the electron-withdrawing effect of the adjacent carbonyl. This acidity allows for its removal by a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a carbanion known as an enolate.

This enolate intermediate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can react with alkyl halides in alkylation reactions or with carbonyl compounds in aldol-type condensation reactions. The reactivity of alpha-protons in esters is a fundamental concept in organic synthesis, enabling the elaboration of the carbon skeleton. researchgate.net For example, the enolate of ethyl isobutyrate, a structurally similar ester, is known to undergo Michael addition reactions with electrophilic alkenes. mdpi.com

Table 2: Alpha-Proton Reactivity and Enolate Formation

| Starting Material | Base | Intermediate | Potential Subsequent Reaction |

|---|

Oxidation Reactions

The alkyl chain of this compound can undergo oxidation, particularly under radical-generating conditions. Studies on the oxidation of similar small esters like methyl propanoate and ethyl propanoate show that C-H bonds are susceptible to attack by radicals, such as the hydroxyl radical (•OH) in atmospheric chemistry or during combustion. researchgate.netresearchgate.net

The reaction proceeds via hydrogen abstraction to form a carbon-centered radical. The position of this abstraction is influenced by the C-H bond dissociation energy. In the case of the propanoate chain, hydrogen abstraction from the alpha-carbon (C-2) is often a dominant pathway, as the resulting radical is stabilized by the adjacent ester group. researchgate.net The C-H bonds on the beta-carbon and on the ethyl group of the ester are also potential sites for radical attack. Subsequent reactions of these radicals with oxygen can lead to the formation of various oxygenated products, including hydroperoxides, alcohols, and ketones.

Catalysis and Coordination Chemistry

Potential as a Ligand in Metal Complexes

This compound possesses multiple functional groups with lone pairs of electrons, giving it the potential to act as a ligand in coordination complexes with metal ions. The two primary donor sites are the nitrogen atom of the piperidine ring and the carbonyl oxygen atom of the ester group.

The tertiary amine nitrogen is a strong sigma-donor and is expected to coordinate readily to a variety of metal centers. The carbonyl oxygen is a weaker donor but can also participate in coordination. Depending on the metal ion and the reaction conditions, the molecule could function in several ways:

Monodentate ligand: Coordination could occur solely through the more basic nitrogen atom.

Bidentate ligand: The molecule could act as a chelating ligand, coordinating to a single metal center through both the nitrogen and the carbonyl oxygen atom. This would form a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

The steric bulk provided by the methyl group on the piperidine ring and the alkyl groups on the propanoate chain could influence the geometry of the resulting metal complexes. The ability to form stable chelate complexes makes such molecules interesting candidates for applications in catalysis and materials science.

Role in Organic Catalysis (Non-Biological, e.g., Organocatalysis)

A comprehensive review of scientific literature and chemical databases reveals no documented instances of this compound being employed as an organocatalyst in non-biological chemical transformations. While the broader class of chiral piperidine derivatives has been explored for its potential in asymmetric catalysis, specific research detailing the catalytic activity of this particular compound is not present in the available literature.

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often relies on structures that can form transient covalent bonds with substrates (e.g., enamines or iminium ions) or that can participate in non-covalent interactions such as hydrogen bonding to activate substrates and control stereochemistry. Chiral amines and their derivatives are a prominent class of organocatalysts.

Although this compound contains a chiral center and a tertiary amine, characteristic features that are often found in organocatalysts, there is no published research to suggest it has been investigated or applied in this context. Scientific inquiry into the catalytic applications of piperidine-containing molecules has generally focused on other structural motifs, such as derivatives of proline or more complex bicyclic amines.

Consequently, due to the absence of research findings, no data on its catalytic performance, substrate scope, or mechanistic pathways can be provided. The following table, which would typically be populated with experimental data, remains empty to reflect the current state of knowledge.

Interactive Data Table: Catalytic Performance of this compound

| Reaction Type | Substrate(s) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further research would be necessary to determine if this compound possesses any latent catalytic activity in known organocatalytic reactions.

Advanced Analytical Method Development Non Clinical Applications

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatography is the cornerstone of separation science, providing the necessary resolution to separate the target compound from synthesis-related impurities and degradation products.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine purity testing and quantitative analysis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate in non-biological matrices, such as bulk drug substance or reaction mixtures. pensoft.netpensoft.net Method development typically begins with column and mobile phase selection to achieve optimal separation. researchgate.net A C18 column is often a suitable starting point due to its versatility. researchgate.net The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), is optimized to achieve a good peak shape and resolution from potential impurities. pensoft.net

The method is validated according to established guidelines to ensure it is accurate, precise, and specific for its intended purpose. researchgate.net Validation parameters include linearity, precision, accuracy, and specificity. nih.gov

| Chromatographic Conditions | |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Retention Time | ~5.8 min |

| Validation Parameters | |

| Linearity (Concentration Range) | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself has limited volatility, GC is invaluable for quantifying volatile impurities, residual solvents, or volatile derivatives that may be present from the synthesis process. nih.govtiu.edu.iq For instance, unreacted starting materials or by-products could be volatile enough for GC analysis.

Method development involves selecting an appropriate capillary column, such as a DB-5MS or equivalent, and optimizing the oven temperature program to separate all components of interest. mdpi.com Flame Ionization Detection (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

| GC Conditions | |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Potential Volatile Analytes | |

| Compound | Expected Retention Time (min) |

| Toluene (Residual Solvent) | ~4.5 |

| 4-Methylpiperidine (B120128) | ~6.2 |

| Ethyl Lactate (B86563) | ~7.1 |

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high speed, efficiency, and reduced consumption of organic solvents compared to HPLC. nih.govfagg-afmps.beresearchgate.net

The separation is achieved using a chiral stationary phase (CSP), typically a polysaccharide-based column like Chiralpak® or Chiralcel®. fagg-afmps.befamhp.be The mobile phase consists of supercritical carbon dioxide mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol (B145695), to modulate analyte retention and selectivity. fagg.be

| SFC Conditions | |

|---|---|

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Separation Results | |

| Enantiomer | Retention Time (min) |

| (R)-enantiomer | 4.2 |

| (S)-enantiomer | 5.5 |

| Resolution (Rs) | > 2.0 |

Coupled Techniques

Hyphenated, or coupled, techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering unparalleled sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the detection, identification, and quantification of trace-level impurities and degradation products. nih.govmetfop.edu.inkuleuven.be Its high sensitivity and selectivity allow for the characterization of impurities that may not be detectable by UV detectors in HPLC. ijprajournal.com The method combines an HPLC separation with a mass spectrometer, which can determine the mass-to-charge ratio of the parent ion and its fragments, providing structural information. nih.gov

An electrospray ionization (ESI) source is typically used to ionize the analytes as they elute from the HPLC column. The tandem mass spectrometer (MS/MS) allows for specific fragmentation patterns to be monitored, enhancing confidence in impurity identification.

| Impurity | Retention Time (min) | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

|---|---|---|---|

| This compound | 5.8 | 200.16 | 126.12 |

| Process Impurity A (e.g., Hydrolysis Product) | 3.4 | 172.13 | 126.12 |

| Process Impurity B (e.g., Dimer) | 9.1 | 399.31 | 200.16 |

| Degradation Product C (e.g., Oxidized) | 6.5 | 216.15 | 126.12 |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry to identify unknown volatile and semi-volatile components. jmchemsci.comresearchgate.net This technique is ideal for identifying residual solvents, trace by-products, or contaminants from the synthesis of this compound. cabidigitallibrary.org

After separation on the GC column, compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries (e.g., NIST) for positive identification. who.int

| Component | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

|---|---|---|---|

| Peak 1 | 4.5 | 91, 65, 39 | Toluene |

| Peak 2 | 6.2 | 99, 84, 56 | 4-Methylpiperidine |

| Peak 3 | 8.9 | 113, 98, 84 | Unidentified Synthesis By-product |

Development of Specialized Detection Techniques (Non-Clinical)

The detection and characterization of this compound in non-clinical settings rely on a suite of advanced analytical techniques. These methods are crucial for identity confirmation, purity assessment, and quantification in various matrices. Given its structure as a tertiary amine ester, a combination of chromatographic and spectroscopic methods is typically employed. acenet.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern, allowing for unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly when coupled with detectors like a Diode-Array Detector (DAD) or a Mass Spectrometer (LC-MS). analytice.com HPLC is suitable for non-volatile or thermally sensitive compounds and offers high resolution and sensitivity for both quantification and purity determination.

Spectroscopic techniques are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide definitive information about the molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. acenet.edu

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. For this compound, key indicators include the absence of N-H stretching vibrations (confirming its tertiary amine nature), the presence of C-N stretching vibrations (typically in the 1000-1250 cm⁻¹ range), and strong C-H stretching bands from the alkyl groups (around 2850-3000 cm⁻¹). acenet.edu

Below is a summary of analytical techniques applicable to this compound.

| Analytical Technique | Principle of Detection | Application in Non-Clinical Analysis |

| GC-MS | Separation by boiling point/polarity, detection by mass fragmentation. | Identification of the compound and its volatile impurities. |

| HPLC-UV/MS | Separation by polarity, detection by UV absorbance or mass. analytice.com | Purity determination and quantification in complex mixtures. |

| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field. acenet.edu | Definitive structural confirmation and elucidation. |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular bonds. acenet.edu | Functional group identification (e.g., ester, tertiary amine). acenet.edu |

Quality Control and Assurance in Chemical Synthesis (Non-Pharmaceutical Product)

Quality Assurance (QA) and Quality Control (QC) are critical components in the synthesis of this compound for non-pharmaceutical applications, ensuring product consistency, purity, and adherence to specifications. researchgate.net QA encompasses the entire system of procedures to maintain quality, while QC involves the specific tests performed to verify it. fldata.com

Quality Assurance (QA) QA is a proactive approach that focuses on preventing defects throughout the manufacturing process. fldata.com It involves establishing robust Standard Operating Procedures (SOPs) for every stage, from raw material sourcing to final product packaging. fldata.com Key elements of a QA system for this compound include:

Raw Material Control : All starting materials must be tested against established specifications to ensure their identity and purity before use.

Process Validation : The synthesis process is thoroughly validated to ensure it consistently produces a product of the desired quality.